molecular formula C17H20ClN B11852529 2-(4-Isopropylphenyl)indoline hydrochloride

2-(4-Isopropylphenyl)indoline hydrochloride

Cat. No.: B11852529
M. Wt: 273.8 g/mol
InChI Key: NOYDPPFLPZIIBI-UHFFFAOYSA-N
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Description

2-(4-Isopropylphenyl)indoline hydrochloride is a chemical compound that belongs to the indoline class of compounds. Indoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound’s structure consists of an indoline core with a 4-isopropylphenyl group attached, making it a valuable molecule for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Isopropylphenyl)indoline hydrochloride can be achieved through several methods. One common approach involves the reduction of indole derivatives. For instance, the reduction of 2-(4-isopropylphenyl)indole using hydrogen gas in the presence of a palladium catalyst can yield 2-(4-Isopropylphenyl)indoline. The hydrochloride salt is then formed by treating the indoline with hydrochloric acid .

Another method involves the intramolecular Diels-Alder reaction, where a suitable diene and dienophile are used to form the indoline ring system. This method can be optimized to produce the desired isomer with high stereoselectivity .

Industrial Production Methods

Industrial production of this compound typically involves large-scale hydrogenation processes. The use of continuous flow reactors and advanced catalytic systems ensures high yield and purity of the final product. The hydrochloride salt is then crystallized and purified for further use .

Chemical Reactions Analysis

Types of Reactions

2-(4-Isopropylphenyl)indoline hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding indole derivatives.

    Reduction: Reduction reactions can convert the compound back to its indoline form.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Isopropylphenyl)indoline hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Isopropylphenyl)indoline hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by forming hydrogen bonds with active site residues, leading to altered biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methylphenyl)indoline hydrochloride
  • 2-(4-Ethylphenyl)indoline hydrochloride
  • 2-(4-Tert-butylphenyl)indoline hydrochloride

Uniqueness

2-(4-Isopropylphenyl)indoline hydrochloride is unique due to its specific isopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for targeted research and applications .

Properties

Molecular Formula

C17H20ClN

Molecular Weight

273.8 g/mol

IUPAC Name

2-(4-propan-2-ylphenyl)-2,3-dihydro-1H-indole;hydrochloride

InChI

InChI=1S/C17H19N.ClH/c1-12(2)13-7-9-14(10-8-13)17-11-15-5-3-4-6-16(15)18-17;/h3-10,12,17-18H,11H2,1-2H3;1H

InChI Key

NOYDPPFLPZIIBI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2CC3=CC=CC=C3N2.Cl

Origin of Product

United States

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